Estradiol valeate

Übersicht

Beschreibung

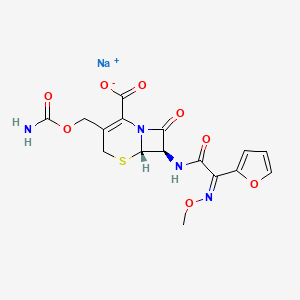

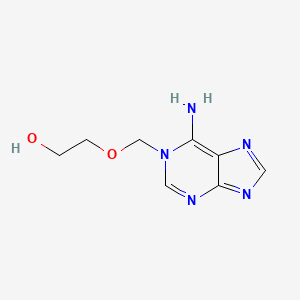

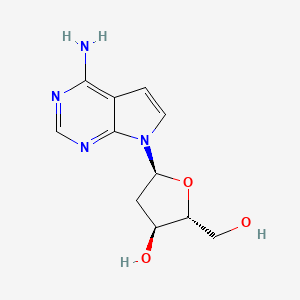

Estradiol valeate is a useful research compound. Its molecular formula is C23H33NO3 and its molecular weight is 371.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy and Cancer Treatment : Estradiol valerate is used in hormone replacement therapy for menopausal symptoms and in treating advanced prostate cancer. Its crystal structure has been studied to understand its therapeutic applications better (Wheatley et al., 2018).

Impact on Ovarian Follicles and Follicular Waves : Estradiol valerate affects the growth and regression of follicles in ovarian waves, influencing the emergence of the next follicular wave, which is vital for understanding fertility treatments (Bó et al., 1993).

Treatment of Heavy Menstrual Bleeding : It has been effective in treating heavy menstrual bleeding, showing significant reductions in menstrual blood loss in clinical studies (Fraser et al., 2011).

Pharmacokinetics and Biotransformation : The pharmacokinetics and biotransformation of estradiol valerate, especially after intravenous, intramuscular, and oral administration, are crucial for optimizing its therapeutic use (Düsterberg et al., 1985).

Antidepressant-like Effects : Estradiol valerate has shown antidepressant-like effects in middle-aged female rats under chronic mild stress, suggesting potential applications in mental health, particularly for menopausal women (Romano-Torres & Fernández‐Guasti, 2010).

Follicular Dynamics and Superovulation in Cows : Its impact on follicular dynamics and superovulatory response in cows provides insights into veterinary applications and reproductive biology (Bó et al., 1991).

Bone Responses in Mice : Estradiol-17-beta-n-valerate influences endosteal ossification and linear growth in the mouse femur, indicating its potential impact on bone health and growth (Suzuki, 1958).

Influence on Beta-Endorphin and Allopregnanolone Levels : Studies on its effects on central and peripheral beta-endorphin and allopregnanolone levels in rats offer insights into neuroendocrine functions and mental health (Bernardi et al., 2002).

Reproductive Function in Female Rats : Estradiol valerate influences the hypothalamic arcuate nucleus and reproductive function in female rats, indicating its role in reproductive health and endocrine system regulation (Brawer et al., 1978).

Sex Reversion in Fish : Its effectiveness in feminizing male Astyanax altiparanae demonstrates potential applications in aquaculture and developmental biology (Bem et al., 2012).

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO3/c1-13(2)21(24)22(26)27-15-5-7-16-14(12-15)4-6-18-17(16)10-11-23(3)19(18)8-9-20(23)25/h5,7,12-13,17-21,25H,4,6,8-11,24H2,1-3H3/t17-,18-,19+,20+,21+,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAOHQJXDZNUKT-ICAREGITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

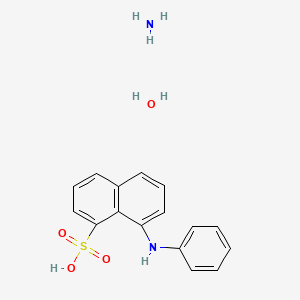

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B7983459.png)

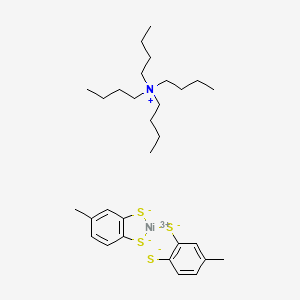

![(2R,3R,4S)-3-(acetyloxyamino)-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B7983479.png)

![ZINC(2+) (6R,7R)-7-[(5R)-5-amino-5-carboxylatopentanamido]-8-oxo-3-(2-oxopropyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7983480.png)